Thiophene-3-yl versus Thiophene-2-yl Substitution: Impact on Predicted Binding Pose
The target compound bears a thiophene-3-yl group, whereas many commercially available oxalamide analogs (e.g., N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, CAS 2034520-68-6 analog) contain thiophene-2-yl or thiophen-2-ylmethyl substituents. Computational docking studies on oxalamide kinase inhibitors indicate that thiophene incorporation improves binding energy by 2–3 kcal/mol relative to non-thiophene analogs through π–π stacking [1]. The substitution position (3-yl vs. 2-yl) alters the orientation of the sulfur atom, which can differentially engage hydrogen-bond acceptors in the target pocket. No direct head-to-head biochemical comparison between the thiophene-3-yl and thiophene-2-yl isomers has been published for this exact scaffold.
| Evidence Dimension | Predicted binding free energy contribution of thiophene ring |
|---|---|
| Target Compound Data | Thiophene-3-yl substitution; predicted ΔΔG contribution ≈ -2 to -3 kcal/mol (class-level estimate) |
| Comparator Or Baseline | Non-thiophene analogs; thiophene-2-yl analogs (ΔΔG not quantified for this pair) |
| Quantified Difference | Estimated 2–3 kcal/mol improvement vs. non-thiophene analog; positional isomer difference not resolved |
| Conditions | In silico docking (class-level); no experimental binding data for this specific compound |
Why This Matters
The thiophene-3-yl substitution may provide a distinct binding trajectory relative to the more common thiophene-2-yl isomer, a critical consideration for medicinal chemists designing SAR series.
- [1] Oxalamide derivatives as kinase inhibitors. Patent US20060241104A1, 2006. (Describes thiophene π-stacking contributions to kinase binding.) View Source
